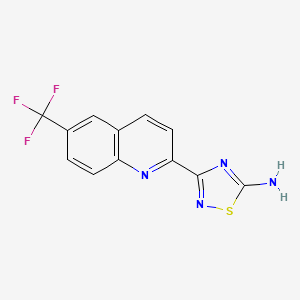
3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. The presence of the trifluoromethyl group at the 6-position of the quinoline ring imparts unique chemical properties to the compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine, chloroquine, and camptothecin share the quinoline scaffold.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives are structurally related.
Uniqueness
3-(6-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the quinoline and thiadiazole rings, as well as the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H7F3N4S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)7-2-4-8-6(5-7)1-3-9(17-8)10-18-11(16)20-19-10/h1-5H,(H2,16,18,19) |
InChI Key |
KJSDEQNTTLVVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


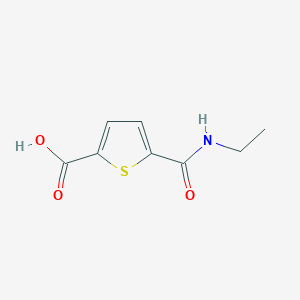
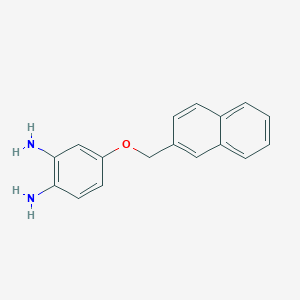
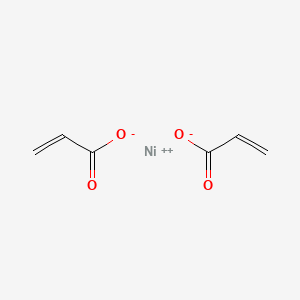
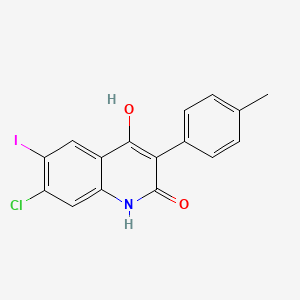
![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)
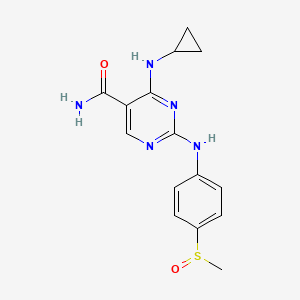
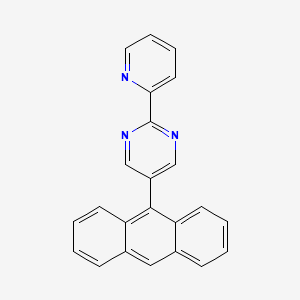
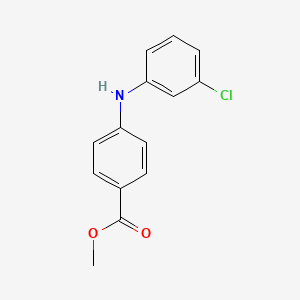

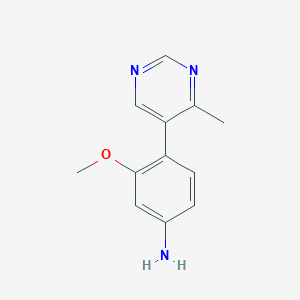



![Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B13873484.png)
